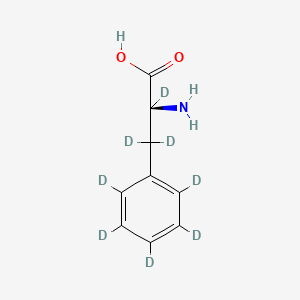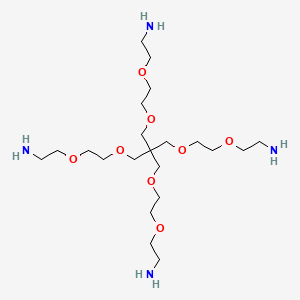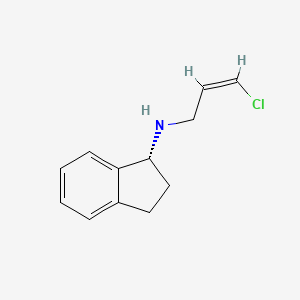![molecular formula C₁₈H₁₉ClN₂O B1145408 4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde CAS No. 1136010-98-4](/img/new.no-structure.jpg)
4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde is an organic compound with the molecular formula C17H19ClN2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde typically involves the reaction of piperazine with 4-chlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production .
化学反応の分析
Types of Reactions
4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of allergic reactions and inflammation.
Medicine: It has been investigated for its potential use in developing anti-allergic and anti-inflammatory drugs.
作用機序
The mechanism of action of 4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde involves its interaction with histamine H1 receptors. By binding to these receptors, the compound can inhibit the action of histamine, a key mediator of allergic reactions. This inhibition helps reduce symptoms such as itching, swelling, and bronchoconstriction. The compound’s anti-inflammatory effects are also attributed to its ability to modulate the release of inflammatory mediators .
類似化合物との比較
Similar Compounds
Levocetirizine: A well-known antihistamine that shares a similar piperazine structure.
Cetirizine: Another antihistamine with a similar mechanism of action.
Diphenhydramine: A classic antihistamine with a different chemical structure but similar therapeutic effects.
Uniqueness
4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde is unique due to its specific structural features, such as the presence of the 4-chlorophenyl group and the piperazine ring. These features contribute to its high affinity for histamine H1 receptors and its potent anti-allergic and anti-inflammatory activities. Compared to other antihistamines, this compound and its derivatives may offer improved efficacy and reduced side effects .
特性
CAS番号 |
1136010-98-4 |
|---|---|
分子式 |
C₁₈H₁₉ClN₂O |
分子量 |
314.81 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoicAcid](/img/structure/B1145332.png)





